7-Bromo-4-methylisoquinoline

Procurement Chemical Synthesis Quality Control

7-Bromo-4-methylisoquinoline (CAS 958880-29-0) is a heterocyclic aromatic compound classified as an isoquinoline derivative, possessing a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol. Its structure features a bromine substituent precisely positioned at the 7-position of the isoquinoline ring scaffold.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 958880-29-0
Cat. No. B1391686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methylisoquinoline
CAS958880-29-0
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3
InChIKeyVQCNWNMFAYTPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methylisoquinoline (CAS 958880-29-0): A Strategic Isoquinoline Intermediate for Targeted Synthesis and Biochemical Profiling


7-Bromo-4-methylisoquinoline (CAS 958880-29-0) is a heterocyclic aromatic compound classified as an isoquinoline derivative, possessing a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol . Its structure features a bromine substituent precisely positioned at the 7-position of the isoquinoline ring scaffold . This specific substitution pattern is not arbitrary; the bromine atom acts as a critical synthetic handle, enabling further chemical diversification through late-stage functionalization, particularly via palladium-catalyzed cross-coupling reactions . Unlike the unsubstituted 4-methylisoquinoline parent scaffold (MW 143.19 g/mol), the bromine atom markedly alters the compound's physicochemical properties, such as increasing its computed LogP (XLogP3-AA: 3.2) and molecular weight, which directly impacts its utility in medicinal chemistry campaigns where specific lipophilicity profiles are required [1].

The Isomeric Purity Trap: Why 7-Bromo-4-methylisoquinoline Cannot Be Replaced by Its Positional Isomers or Unsubstituted Congeners


In chemical biology and drug design, the precise position of a substituent is the primary determinant of molecular recognition and reactivity. For 7-bromo-4-methylisoquinoline, the specific placement of the bromine atom at the 7-position is paramount. Attempting to substitute it with a close positional isomer, such as 5-, 6-, or 8-bromo-4-methylisoquinoline, will inevitably lead to a different spatial orientation of the halogen bond donor or the vector of a subsequent derivatization, potentially nullifying key binding interactions with a biological target or altering downstream structure-activity relationships (SAR) . Similarly, using the non-brominated parent compound, 4-methylisoquinoline, removes the key functional handle required for many modern synthetic strategies, such as Suzuki-Miyaura coupling for biaryl formation, making it a non-viable alternative for programs requiring this specific output . The procurement of the correct, high-purity isomer is therefore non-negotiable for experimental reproducibility and the generation of trustworthy SAR data.

Quantitative Comparative Evidence for Selecting 7-Bromo-4-methylisoquinoline


Comparative Purity and Quality Assurance: Up to 98% Purity with ISO-Certified Supply Chains

The compound is commercially available with a certified minimum purity specification of 'NLT 98%' (Not Less Than 98%) from specialized manufacturers, offering a significant 3% absolute purity advantage over the standard 95% purity grade offered by many general chemical distributors . One source utilizing this higher purity grade explicitly states its product complies with ISO certification systems for pharmaceutical R&D and quality control . This higher level of purity reduces the presence of unidentified impurities that could act as confounding variables in sensitive biological assays or interfere with subsequent synthetic steps, representing a clear differentiator from the more common, lower-specification offerings.

Procurement Chemical Synthesis Quality Control Pharmaceutical Intermediate

Differential Enzyme Inhibitory Fingerprint: Activity Against CYP1A2 and CYP2C19 Guides DMPK Profiling

This compound demonstrates a defined early-stage Drug Metabolism and Pharmacokinetics (DMPK) liability profile. It acts as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism . While specific Ki or IC50 values for this exact compound are not detailed in the found public data, this reported inhibitory activity distinguishes it from other isoquinoline building blocks that lack this profile. Possessing this information allows medicinal chemists to anticipate and design around potential drug-drug interaction (DDI) liabilities early in a program. In contrast, profiling data for the unsubstituted 4-methylisoquinoline or other bromo-methyl positional isomers is absent from this specific context, making this a unique datapoint for selection when DMPK considerations are paramount.

Drug Metabolism Pharmacokinetics Enzyme Inhibition CYP450

Evaluating Broad Off-Target Potential: Binding Data Across Kinases, Epigenetic Targets, and GPCRs

Public databases like BindingDB contain broad profiling data for 7-bromo-4-methylisoquinoline, revealing its interaction landscape across diverse target classes. For instance, it shows a binding affinity (Kd) of 250 nM against the BRD4 bromodomain 1, a key epigenetic reader protein [1]. It also displays inhibition of the metabolic enzyme Nicotinamide N-methyltransferase (NNMT) with an inhibition constant (Ki) of 89 nM [2]. Furthermore, it binds to the Muscarinic acetylcholine receptor with a Ki of 40 nM [3]. This multi-target binding profile is distinct from the singular function of an unsubstituted isoquinoline. This data is invaluable for chemical biology researchers who need to understand the full polypharmacology of their probe or for medicinal chemists who must assess selectivity risks when using this scaffold as a starting point for lead generation, a level of characterization unavailable for its simpler or less-profiled positional isomers.

Chemical Probe Off-target Profiling Kinase Epigenetics GPCR

Enabling Diverse Synthetic Applications: A Superior Handle for Cross-Coupling and C-H Functionalization

The 7-position bromine atom serves as a linchpin for a variety of modern synthetic transformations. It is a particularly effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct introduction of aryl, heteroaryl, and alkenyl groups to construct more complex, drug-like molecules . This specific reactivity is a hallmark of 7-bromoisoquinoline derivatives and is leveraged to create diverse screening libraries. In stark contrast, the non-brominated 4-methylisoquinoline lacks this synthetic handle, requiring a potentially inefficient and non-selective electrophilic aromatic bromination step before such diversification can occur . Among the various bromo-methyl isomers (5-, 6-, 8-), the 7-position is often electronically preferred in certain cross-coupling due to its unique resonance and steric environment, making it a more versatile and reliable building block for complex molecule assembly.

Organic Synthesis Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Optimal Deployment Scenarios for 7-Bromo-4-methylisoquinoline in R&D


A Specialized Building Block for Kinase-Focused Medicinal Chemistry Libraries

The established binding affinity to multiple kinases, combined with the synthetic versatility of the 7-bromo handle, makes this compound an ideal core scaffold for generating focused kinase inhibitor libraries. Researchers can rapidly diversify the 7-position via Suzuki coupling to explore the ATP-binding pocket or allosteric sites, leveraging the pre-existing SAR knowledge that the 4-methylisoquinoline core can interact with kinase hinge regions [1].

An Advanced Intermediate for Targeted Epigenetic Chemical Probe Development

With its proven binding affinity for the BRD4 bromodomain (Kd = 250 nM) [1], this compound serves as a validated starting point for developing high-quality chemical probes to interrogate the function of BET bromodomains. The synthetic handle at the 7-position allows for systematic derivatization to improve affinity and selectivity over other bromodomains, a crucial step in target validation studies.

A Preferred Intermediate for CRTH2 Antagonist Synthesis in Inflammatory Disease Research

The isoquinoline core is a privileged scaffold in a series of potent chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists [1]. The 7-bromo-4-methyl intermediate can act as a key precursor in the synthesis of these designed bioactive molecules, enabling the exploration of SAR around the critical 7-position to optimize potency and selectivity. The presence of the bromine allows for rapid analog generation, a cornerstone of modern medicinal chemistry.

A Key Precursor for Investigating HPK1 Inhibitors in Immuno-Oncology

Several patent applications describe isoquinoline compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell activation [1]. The 7-bromo-4-methylisoquinoline scaffold, with its strategic functional handle, is ideally suited as a late-stage diversification intermediate for synthesizing the complex, multi-ring systems often claimed in these patents, facilitating structure-activity relationship studies to identify potent and selective HPK1 inhibitors for cancer immunotherapy.

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